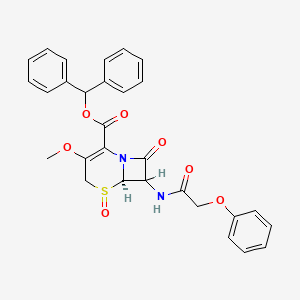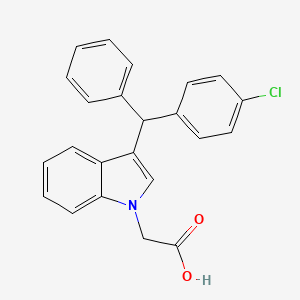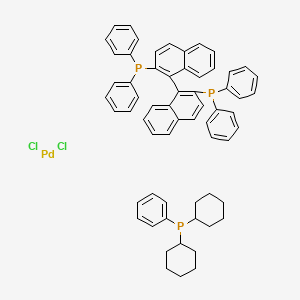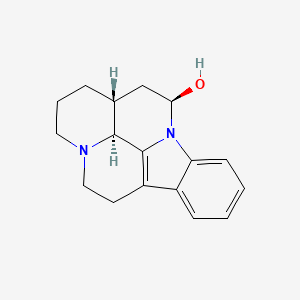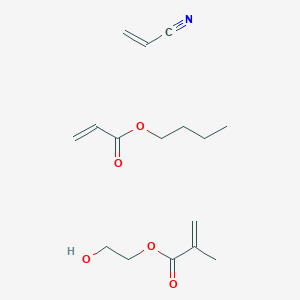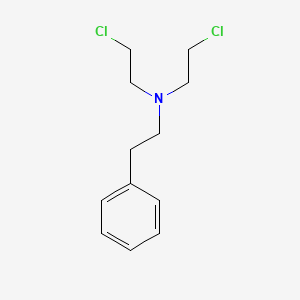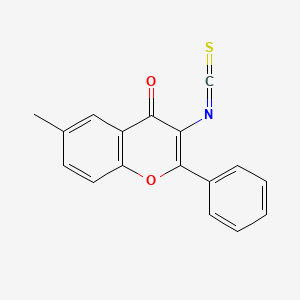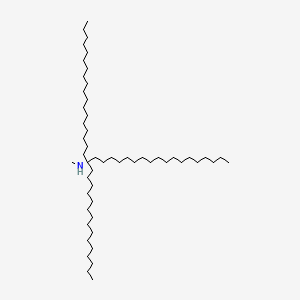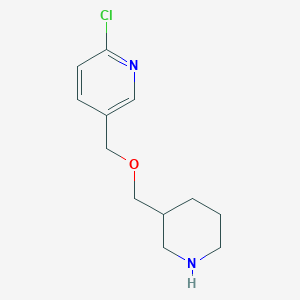
2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine is a chemical compound with the molecular formula C11H15ClN2O. It is known for its potential applications in various fields, including pharmaceuticals and chemical research. This compound features a pyridine ring substituted with a chloro group and a piperidin-3-ylmethoxymethyl group, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine typically involves a multi-step process:
Starting Material: The synthesis begins with piperidine, which undergoes a methylation reaction to form 3-piperidinylmethyl compound.
Intermediate Formation: The 3-piperidinylmethyl compound is then reacted with a pyridine derivative under heating conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(piperidin-4-ylmethoxymethyl)pyridine
- 2-Chloro-5-(piperidin-2-ylmethoxymethyl)pyridine
- 2-Chloro-5-(morpholin-4-ylmethoxymethyl)pyridine
Uniqueness
2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in research and industry .
Propriétés
Formule moléculaire |
C12H17ClN2O |
|---|---|
Poids moléculaire |
240.73 g/mol |
Nom IUPAC |
2-chloro-5-(piperidin-3-ylmethoxymethyl)pyridine |
InChI |
InChI=1S/C12H17ClN2O/c13-12-4-3-11(7-15-12)9-16-8-10-2-1-5-14-6-10/h3-4,7,10,14H,1-2,5-6,8-9H2 |
Clé InChI |
MIMOJGOVRFUORH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)COCC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


